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Introduction

M1069 is a potent and selective, orally active dual antagonist of the A2A and A2B adenosine
receptors (A2AR and A2BR).[1] In the tumor microenvironment (TME), high concentrations of
adenosine act as an immunosuppressive molecule, hindering anti-tumor immune responses.[2]
[3][4] M1069 counteracts this immunosuppression by blocking adenosine signaling through
A2AR and A2BR on various immune cells, such as T cells, dendritic cells (DCs), and myeloid
cells.[2][3][4][5] This action promotes the activation and proliferation of immune cells, leading to
an enhanced anti-tumor immune response.[2] Preclinical studies have demonstrated the anti-
tumor activity of M1069, both as a monotherapy and in combination with other agents like
chemotherapy and immune checkpoint inhibitors, particularly in adenosine-rich tumors.[3][4][5]

[6]

These application notes provide a summary of the efficacy of M1069 in various cancer models
and detailed protocols for key experiments to assess its activity.

Data Presentation
M1069 Potency and Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of M1069 in different in
vitro and in vivo cancer models.
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Mandatory Visualizations
Signaling Pathway of M1069
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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